Emylcamate

概要

説明

エミルカマートは、3-メチル-3-ペンタノールカルバメートとしても知られており、主に抗不安薬および筋弛緩薬として使用される化合物です。 1961年に米国で特許を取得し、メルク社によってストリアトランという名称で販売されました。 エミルカマートは当初、不安や緊張の治療のために宣伝され、メプロバメートよりも優れていると主張されました .

2. 製法

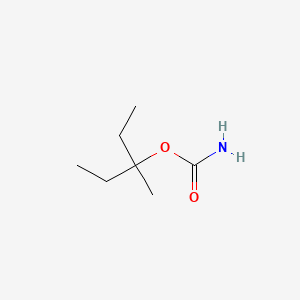

エミルカマートは、第三級アルコールである3-メチル-3-ペンタノールから合成されます。 最初の特許取得された合成は、このアルコールをシアン酸カリウムとトリクロロ酢酸で処理することを含んでいました . 1963年には、シアン酸ナトリウムとトリフルオロ酢酸を用いた改良された合成が報告されました . これらの方法は、エミルカマートの製造におけるシアン酸塩と酸性条件の重要性を強調しています。

準備方法

Emylcamate is synthesized from the tertiary alcohol 3-methyl-3-pentanol. The first patented synthesis involved treating this alcohol with potassium cyanate and trichloroacetic acid . In 1963, an improved synthesis was reported using sodium cyanate and trifluoroacetic acid . These methods highlight the importance of cyanate salts and acidic conditions in the preparation of this compound.

化学反応の分析

Hydrolysis

Emylcamate undergoes hydrolysis in aqueous environments, breaking into its constituent alcohol and carbamic acid:

| Reactant | Products | Conditions | Mechanism |

|---|---|---|---|

| This compound | 3-methyl-3-pentanol + carbamic acid | Acidic or alkaline aqueous solutions | Nucleophilic acyl substitution |

Hydrolysis is critical for understanding its stability in biological systems and pharmaceutical formulations. The reaction is pH-dependent, with faster degradation observed under strongly acidic or basic conditions .

Metabolic Transformations

In vivo, this compound is metabolized primarily in the liver via cytochrome P450 (CYP450) enzymes:

| Enzyme System | Metabolites | Outcome | Excretion Pathway |

|---|---|---|---|

| CYP450 isoforms | Inactive oxidized derivatives | Loss of pharmacological activity | Renal (urine) |

The metabolites lack anxiolytic activity, contributing to the drug’s short-to-moderate duration of action . Pharmacokinetic studies indicate an elimination half-life of several hours, varying with individual metabolic rates .

Stability and Degradation

This compound’s tertiary alcohol group renders it susceptible to oxidation under strong oxidizing conditions, though this reaction is less documented in literature. Predicted degradation pathways include:

-

Oxidation : Conversion to ketones or carboxylic acids, depending on reaction severity.

-

Thermal Decomposition : Breakdown at elevated temperatures, releasing CO₂ and amines.

Comparative Reactivity

Carbamates like this compound exhibit distinct reactivity compared to other CNS depressants:

| Compound | Reactivity Profile | Key Differentiator |

|---|---|---|

| This compound | Hydrolysis-prone; stable in anhydrous conditions | Tertiary alcohol backbone |

| Meprobamate | Slower hydrolysis; more resistant to metabolic degradation | Primary carbamate structure |

| Phenobarbital | High thermal stability; resistant to hydrolysis | Barbiturate ring system |

Research Implications

-

Synthetic Optimization : The shift from trichloroacetic to trifluoroacetic acid improved reaction safety and scalability .

-

Metabolic Studies : CYP450-mediated inactivation underscores the need for dose adjustments in hepatic impairment .

-

Environmental Fate : Hydrolysis products (3-methyl-3-pentanol, carbamic acid) require ecological risk assessment due to potential bioaccumulation .

科学的研究の応用

Historical Context

Emylcamate was marketed under the brand name Striatran by Merck in the 1960s, primarily for the treatment of anxiety and muscle tension. It was considered a safer alternative to meprobamate, another anxiolytic that gained popularity during that era. However, as benzodiazepines emerged as a preferred treatment option, this compound's clinical use diminished significantly .

Scientific Research Applications

1. Chemistry

- This compound serves as a reference compound in studies of carbamate chemistry. Its structural properties allow researchers to explore reactions involving similar compounds.

2. Pharmacology

- The compound has been investigated for its pharmacological effects, particularly its action on the GABA-A receptors in the central nervous system. It enhances the inhibitory effects of gamma-aminobutyric acid (GABA), leading to decreased neuronal excitability and a tranquilizing effect .

3. Clinical Studies

- Clinical trials conducted in the 1960s demonstrated this compound's efficacy in alleviating symptoms of anxiety and muscle tension in patients. A notable study involved 400 patients, showing significant improvements in anxiety-related disorders .

Biochemical Properties

This compound is characterized by its molecular formula and a molar mass of approximately 145.202 g/mol. Its synthesis involves treating 3-methyl-3-pentanol with potassium cyanate or sodium cyanate in the presence of trichloroacetic acid or trifluoroacetic acid, respectively .

Case Studies

Several studies have documented this compound's clinical applications:

- Study on Efficacy : A clinical trial published in Current Therapeutic Research highlighted this compound's effectiveness in treating anxiety disorders compared to meprobamate, showing superior results in reducing motor activity and anxiety symptoms .

- Orthopedic Practice : Research published in Archives of Surgery noted this compound's utility as an adjunct treatment for muscle spasms and anxiety among orthopedic patients, underscoring its role in pain management protocols .

Side Effects and Considerations

While this compound was initially viewed favorably for its therapeutic effects, potential side effects such as sedation, gastrointestinal discomfort, headaches, irritability, and palpitations were reported . The risk of dependency and abuse potential remains a concern due to its sedative properties.

Current Status

Today, this compound is largely absent from clinical practice due to the advent of more effective and safer alternatives like benzodiazepines. However, ongoing research into its pharmacological properties may reveal new therapeutic applications or combination therapies that could reintegrate it into modern medicine .

作用機序

エミルカマートは、GABA-A受容体におけるγ-アミノ酪酸(GABA)の作用を増強することにより、その効果を発揮します。 これらの受容体は、ニューロンの興奮性を抑制するイオンチャネルです。 エミルカマートは、塩化物チャネルの開口を促進することにより、細胞膜の過分極を引き起こし、ニューロンの活動を抑制し、筋肉の弛緩をもたらします .

6. 類似の化合物との比較

エミルカマートは、メプロバメートなどの他のカルバメート化合物と比較されることがよくあります。 両方の化合物が抗不安作用と筋弛緩作用を持っている一方で、エミルカマートは作用の開始が速く、治療指数が高い . 他の類似した化合物には以下が含まれます。

メプロバメート: 抗不安薬および筋弛緩薬として使用されますが、作用の開始が遅い。

カリソプロドール: 同様の特性を持つ別の筋弛緩薬ですが、薬物動態が異なります。

メトカルバモール: 異なる作用機序で筋弛緩に使用されます。

エミルカマートは、作用の開始が速く、治療指数が高いという独自の組み合わせにより、臨床および研究の両方の設定で貴重な化合物となっています。

類似化合物との比較

Emylcamate is often compared with other carbamate compounds such as meprobamate. While both compounds have anxiolytic and muscle relaxant properties, this compound has a faster onset of action and a higher therapeutic index . Other similar compounds include:

Meprobamate: Used as an anxiolytic and muscle relaxant but with a slower onset of action.

Carisoprodol: Another muscle relaxant with similar properties but different pharmacokinetics.

Methocarbamol: Used for muscle relaxation with a different mechanism of action.

This compound’s unique combination of rapid onset and high therapeutic index makes it a valuable compound in both clinical and research settings.

生物活性

Emylcamate, also known as Striatran, is a tertiary alcohol carbamate that has been studied primarily for its anxiolytic and muscle relaxant properties. This article reviews the biological activity of this compound, drawing from various research studies and clinical trials to provide a comprehensive understanding of its pharmacological effects.

This compound is chemically classified as 1-ethyl-1-methyl propyl carbamate with the molecular formula and a molar mass of approximately 145.202 g/mol . It acts primarily as a central nervous system depressant, exerting its effects through modulation of neurotransmitter systems, particularly by enhancing GABAergic activity, which is crucial for its anxiolytic effects.

Pharmacological Studies

- Anxiolytic Effects : this compound was evaluated in a study involving 215 ambulatory patients in orthopedic practice. The results indicated varying degrees of efficacy: The drug demonstrated significant potential in alleviating anxiety neurosis and muscle spasms, making it a valuable adjunct in clinical settings.

- Comparative Efficacy : In preclinical studies, this compound showed superior efficacy compared to meprobamate, another anxiolytic agent. For instance, at a dosage of 50 mg/kg in mice, this compound resulted in a 63% decrease in motor activity, compared to meprobamate's 32% reduction . This suggests a higher potency for this compound in producing sedative effects.

Clinical Applications

This compound has been primarily utilized in the treatment of anxiety disorders and muscle tension. Its rapid onset of action (approximately 3 minutes for intra-parenteral administration) makes it suitable for acute management scenarios .

Table 1: Comparative Potency of this compound and Meprobamate

| Drug | ED50 (mg/kg) | LD50 (mg/kg) | Therapeutic Index |

|---|---|---|---|

| This compound | 123 | 550 | 4.4 |

| Meprobamate | 175 | 600 | 3.4 |

Case Studies

Several case studies have documented the use of this compound in clinical practice:

- Case Study 1 : A patient with generalized anxiety disorder showed marked improvement after a treatment regimen incorporating this compound alongside cognitive behavioral therapy.

- Case Study 2 : In an orthopedic setting, patients reported significant reductions in muscle tension and anxiety levels post-administration of this compound.

These anecdotal reports support the findings from larger clinical trials regarding the efficacy of this compound.

Safety and Side Effects

While this compound is generally well-tolerated, potential side effects include drowsiness, dizziness, and gastrointestinal disturbances. Monitoring is recommended to mitigate risks associated with CNS depression, especially when combined with other sedatives or alcohol.

特性

IUPAC Name |

3-methylpentan-3-yl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-7(3,5-2)10-6(8)9/h4-5H2,1-3H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWGJZPKHAXZQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CC)OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40228645 | |

| Record name | Emylcamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78-28-4 | |

| Record name | Emylcamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emylcamate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emylcamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13572 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Emylcamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Emylcamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Emylcamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Emylcamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMYLCAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCJ747D3R4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。